REACTION_CXSMILES
|
[CH3:1][C:2]([OH:15])([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)[CH3:3].[H][H]>C(O)(C)C>[CH3:3][C:2]([OH:15])([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1)[CH3:1]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
CC(C)(C#CC1=CC(=CC=C1)[N+](=O)[O-])O
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Name
|
cobalt polysulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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250 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtration, and evaporation of the solvent
|
Type
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CUSTOM
|
Details
|
the residue was crystallized from toluene
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#CC1=CC(=CC=C1)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |